L-Pyroglutamic Acid-13C5

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

L-Pyroglutamic Acid-13C5 is an isotope labelled analog of L-Pyroglutamic Acid . It is used as an impurity standard in the synthesis of L-pyroglutamic acid, which is an active pharmaceutical ingredient (API) for the treatment of various diseases . It is also used for research and development purposes .

Synthesis Analysis

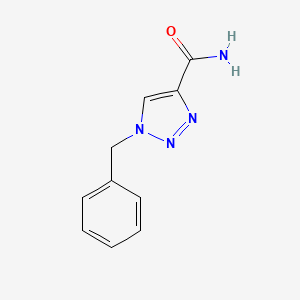

A series of novel L-pyroglutamic acid analogues have been synthesized from L-hydroxyproline . The effect of different substituents on the triazole ring at the ortho-, meta - and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans .Molecular Structure Analysis

The chemical formula of L-Pyroglutamic Acid-13C5 is 13C5H7NO3 . The molecular weight is 134.08 g/mol .Chemical Reactions Analysis

L-Pyroglutamic acid can be formed by heating glutamic acid at 180 °C, which results in the loss of a molecule of water . In living cells, it is derived from glutathione through the action of an enzyme, γ-glutamyl cyclotransferase .Physical And Chemical Properties Analysis

L-Pyroglutamic Acid-13C5 is soluble in water, ethanol, acetone, and acetic acid . It does not dissolve in ether or ethyl acetate . The melting point is 162-163 °C .科学的研究の応用

Antifungal Agents in Agriculture

Field

Application

L-Pyroglutamic Acid-13C5 derivatives have been used as potent antifungal agents .

Methods

A series of novel L-pyroglutamate containing 1,2,3-triazole ring substructures was synthesized and characterized . The effect of different substituents on the triazole ring at the ortho-, meta- and para-positions of the benzene ring was evaluated for the inhibition of zoospore release activity against Phytophthora infestans .

Results

Compounds with a phenyl or benzyl group on the triazole ring at the meta-position of the benzene ring showed potent antifungal activity . Some of the L-pyroglutamic acid derivatives possessed antifungal activity against Phytophthora infestans .

Fungicide Candidates

Field

Application

Synthetic L-pyroglutamic acid analogs have been proved to be novel fungicide candidates to fight F. solani and G. candidum .

Methods

The synthetic L-pyroglutamic acid analogs were designed, synthesized, and their bioactivity was evaluated .

Results

The synthetic L-pyroglutamic acid analogs have been proved to be novel fungicide candidates to fight F. solani and G. candidum .

Increasing Crop Yield

Field

Application

The application of pyroglutamic acid and its derivatives is capable of increasing lettuce yield .

Methods

The application methods are not specified in the sources .

Results

The application of pyroglutamic acid and its derivatives increased lettuce yield .

Protection Against Diseases in Wheat

Field

Application

Pyroglutamic acid and its derivatives confer protection to bread wheat against Zymoseptoria tritici .

Results

The application of pyroglutamic acid and its derivatives conferred protection to bread wheat against Zymoseptoria tritici .

DNA Synthesis Stimulation

Field

Application

Pyroglutamic acid and its derivatives stimulate DNA synthesis in rat primary hepatocytes .

Results

The application of pyroglutamic acid and its derivatives stimulated DNA synthesis in rat primary hepatocytes .

Anti-HIV-1 and Anti-HCV Activity

Field

Application

Pyroglutamic acid and its derivatives show anti-HIV-1 and anti-HCV activity .

Results

The application of pyroglutamic acid and its derivatives showed anti-HIV-1 and anti-HCV activity .

Safety And Hazards

将来の方向性

L-Pyroglutamic acid has been identified as a potential diagnostic biomarker for systemic lupus erythematosus . It has also been suggested that L-Pyroglutamic acid and its derivatives could increase lettuce yield, confer protection to bread wheat against Zymoseptoria tritici, affect the biosynthesis of trichothecenes and phenylpropanoids, stimulate DNA synthesis in rat primary hepatocytes, show anti-HIV-1 and anti-HCV activity, exhibit antioxidant activity and anti-inflammatory activity, show selective Gram-negative antibacterial activity and antiplatelet activity, and act as a new farnesyl transferase inhibitor .

特性

CAS番号 |

55443-56-6 |

|---|---|

製品名 |

L-Pyroglutamic Acid-13C5 |

分子式 |

¹³C₅H₇NO₃ |

分子量 |

134.08 |

同義語 |

(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (-)-Pyroglutamic Acid-13C5; (2S)-5-Oxopyrrolidine-2-carboxylic Acid-13C5; (5S)-2-Oxopyrrolidine-5-carboxylic Acid-13C5; (S)-(-)-2-Pyrrolidone-5-carboxylic Acid-13C5; (S)-(-)-γ-Butyrolactam-γ-carboxylic Acid-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。